molecular formula C7H13ClO B097711 2,2-Dimethylvaleroyl chloride CAS No. 15721-22-9

2,2-Dimethylvaleroyl chloride

Cat. No.: B097711
CAS No.: 15721-22-9
M. Wt: 148.63 g/mol
InChI Key: NUBKYCCXDNYHLQ-UHFFFAOYSA-N
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Description

2,2-Dimethylvaleroyl chloride is an organic compound with the chemical formula C7H13ClO It is a colorless liquid with a pungent odor and is primarily used as an acylating agent in organic synthesis

Scientific Research Applications

2,2-Dimethylvaleroyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an acylating agent to introduce the 2,2-dimethylvaleroyl group into organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biochemistry: Utilized in the modification of biomolecules for research purposes.

Safety and Hazards

When handling 2,2-Dimethylvaleroyl chloride, personal protective equipment should be used to avoid dust formation . In case of fire, self-contained breathing apparatus should be used if necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylvaleroyl chloride can be synthesized through the reaction of 2,2-dimethylvaleric acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of 2,2-dimethylvaleric acid using thionyl chloride or phosphorus trichloride. The process is carried out in a controlled environment to ensure the efficient conversion of the acid to the acyl chloride while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylvaleroyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylvaleric acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires a base such as pyridine to form esters.

    Water: Hydrolysis occurs readily at room temperature.

    Reducing Agents: Reduction typically requires anhydrous conditions.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2,2-Dimethylvaleric Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2,2-dimethylvaleroyl chloride involves the formation of a reactive acyl chloride intermediate, which can then react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Valeroyl Chloride: Similar structure but lacks the two methyl groups at the 2-position.

    Isobutyryl Chloride: Contains a similar acyl chloride functional group but has a different carbon chain structure.

    Pivaloyl Chloride: Contains a tert-butyl group instead of the dimethyl groups.

Uniqueness: 2,2-Dimethylvaleroyl chloride is unique due to the presence of two methyl groups at the 2-position, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing the 2,2-dimethylvaleroyl group into molecules.

Properties

IUPAC Name

2,2-dimethylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBKYCCXDNYHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074008
Record name Pentanoyl chloride, 2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-22-9
Record name 2,2-Dimethylpentanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15721-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoyl chloride, 2,2-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoyl chloride, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoyl chloride, 2,2-dimethyl
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Synthesis routes and methods I

Procedure details

2,2-dimethyl valeric acid (49.0 g, 377 mmol) was added dropwise over 1 hour with stirring to freshly distilled thionyl chloride (102 g, 860 mmol) that was cooled in a water bath. After stirring for an additional 1/2 hour in a warm water bath, excess thionyl chloride was removed by distillation and the crude acid was then fractionally distilled to give 49.7 g of product that assayed >95% by gas chromatography, bp 45°/10.5 mm (lit. bp 45°/10 mm).
Quantity
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102 g
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Synthesis routes and methods II

Procedure details

Proceeding in a manner similar to that described in Example 2A above, 26 g. of 3,4-dihydroxyphenyl tert-butylaminomethyl ketone hydrochloride was interacted with 18 g. of sodium methoxide, and the resulting sodium phenolate salt was interacted with 30 ml. of 2,2-dimethylpentanoyl chloride to yield 17 g. of 3,4-bis(2,2-dimethylpentanoyloxy)phenyl tert-butylaminomethyl ketone hydrochloride as a white crystalline solid which melted at 183°-185° C. (uncorr.).
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0 (± 1) mol
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sodium methoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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